molecular formula C20H23N3O5 B12284624 n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

Cat. No.: B12284624
M. Wt: 385.4 g/mol
InChI Key: JCUWSQFQCXGGGK-UHFFFAOYSA-N
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Description

n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine: is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinazolinamine core substituted with multiple methoxy groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine typically involves multi-step organic reactionsThe final step involves the attachment of the 3,4-dimethoxyphenylmethyl group to the quinazoline core under specific reaction conditions, such as the use of appropriate catalysts and solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted quinazoline compounds .

Scientific Research Applications

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in modulating specific biological pathways, making it a candidate for drug development .

Medicine: The compound’s unique structure and biological activity make it a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Its ability to interact with specific molecular targets is of particular interest in medicinal chemistry .

Industry: In the industrial sector, n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine is used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy groups and quinazoline core enable it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine stands out due to its specific substitution pattern and the presence of multiple methoxy groups. These features contribute to its unique chemical properties and biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine

InChI

InChI=1S/C20H23N3O5/c1-24-14-7-6-12(8-15(14)25-2)10-21-20-13-9-16(26-3)18(27-4)19(28-5)17(13)22-11-23-20/h6-9,11H,10H2,1-5H3,(H,21,22,23)

InChI Key

JCUWSQFQCXGGGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=NC3=C(C(=C(C=C32)OC)OC)OC)OC

Origin of Product

United States

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